molecular formula C22H16Cl2FN3O3 B10944749 5-[(2,4-dichlorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B10944749
M. Wt: 460.3 g/mol
InChI Key: YXQMEDOBBSEMKI-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a pyrazole ring, and a phenoxy group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethanol. This intermediate is then reacted with 1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid to form the desired furanamide compound under appropriate reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide is unique due to its combination of a furan ring, a pyrazole ring, and a phenoxy group. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .

Properties

Molecular Formula

C22H16Cl2FN3O3

Molecular Weight

460.3 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C22H16Cl2FN3O3/c23-15-4-6-19(18(24)11-15)30-13-17-5-7-20(31-17)22(29)26-21-8-9-28(27-21)12-14-2-1-3-16(25)10-14/h1-11H,12-13H2,(H,26,27,29)

InChI Key

YXQMEDOBBSEMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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